molecular formula C4H7NaO3 B1511435 Sodium DL-3-hydroxybutyrate-2,4-13C2 CAS No. 287389-35-9

Sodium DL-3-hydroxybutyrate-2,4-13C2

Cat. No.: B1511435
CAS No.: 287389-35-9
M. Wt: 128.07 g/mol
InChI Key: NBPUSGBJDWCHKC-AWQJXPNKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium DL-3-hydroxybutyrate-2,4-13C2 is a labeled compound used in various scientific research applications. It is a sodium salt of DL-3-hydroxybutyric acid, where the carbon atoms at positions 2 and 4 are isotopically labeled with carbon-13. This compound is often used in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium DL-3-hydroxybutyrate-2,4-13C2 typically involves the isotopic labeling of the precursor moleculesThe final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Sodium DL-3-hydroxybutyrate-2,4-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium DL-3-hydroxybutyrate-2,4-13C2 is widely used in scientific research, including:

    Chemistry: Used as a standard in NMR spectroscopy for studying metabolic pathways.

    Biology: Employed in metabolic studies to trace the fate of carbon atoms in biological systems.

    Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.

    Industry: Used in the production of labeled compounds for research and development

Mechanism of Action

The mechanism of action of Sodium DL-3-hydroxybutyrate-2,4-13C2 involves its metabolism into acetoacetate and butyrate, which are key intermediates in energy production. The labeled carbon atoms allow researchers to trace these metabolic pathways using NMR spectroscopy. The compound interacts with various enzymes and metabolic pathways, providing insights into cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium DL-3-hydroxybutyrate-2,4-13C2 is unique due to its specific isotopic labeling at positions 2 and 4, which provides distinct advantages in metabolic tracing studies. This specific labeling allows for more precise tracking of metabolic pathways compared to other similar compounds .

Properties

CAS No.

287389-35-9

Molecular Formula

C4H7NaO3

Molecular Weight

128.07 g/mol

IUPAC Name

sodium;3-hydroxy(2,4-13C2)butanoate

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1;

InChI Key

NBPUSGBJDWCHKC-AWQJXPNKSA-M

Isomeric SMILES

[13CH3]C([13CH2]C(=O)[O-])O.[Na+]

SMILES

CC(CC(=O)[O-])O.[Na+]

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.